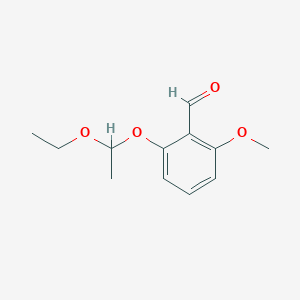

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde

Description

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 6-position and a 1-ethoxyethoxy group at the 2-position of the aromatic ring. This compound is structurally distinct from simpler benzaldehyde analogs due to its branched ether substituent, which may enhance its lipophilicity and alter its interaction with biological targets or solvents.

Properties

CAS No. |

112904-77-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(1-ethoxyethoxy)-6-methoxybenzaldehyde |

InChI |

InChI=1S/C12H16O4/c1-4-15-9(2)16-12-7-5-6-11(14-3)10(12)8-13/h5-9H,4H2,1-3H3 |

InChI Key |

UUZGCOXOZCDDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=CC=CC(=C1C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxybenzaldehyde.

Ethoxyethoxylation: The 6-methoxybenzaldehyde undergoes a reaction with ethylene glycol monoethyl ether in the presence of an acid catalyst to introduce the ethoxyethoxy group.

The reaction conditions often include:

Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and ethoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(1-Ethoxyethoxy)-6-methoxybenzoic acid.

Reduction: 2-(1-Ethoxyethoxy)-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxyethoxy and methoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Key Analogs:

- o-Anisaldehyde (2-Methoxybenzaldehyde) : The simplest analog, lacking the ethoxyethoxy group at position 2. Its structure is characterized by a single methoxy group, leading to lower molecular weight and reduced steric hindrance compared to the target compound .

- 2-Ethoxy-6-methoxybenzaldehyde : Replaces the 1-ethoxyethoxy group with a simpler ethoxy group, reducing steric complexity while retaining electron-donating effects.

- 2-Benzoxy-3-ethoxybenzaldehyde : A precursor in triazolone derivative synthesis, featuring a benzoxy group at position 2 and ethoxy at position 3, highlighting positional isomerism effects .

Substituent Effects:

- Electron-Donating Capacity : Methoxy and ethoxy groups donate electrons via resonance, stabilizing the aldehyde group and reducing acidity. The 1-ethoxyethoxy group in the target compound may exhibit similar effects but with enhanced steric shielding of the aldehyde proton .

Acidity (pKa) and Reactivity

Studies on related benzaldehyde derivatives (e.g., 2-ethoxy-6-(triazolone)phenyl benzoates) demonstrate that electron-donating substituents increase pKa values (lower acidity) due to destabilization of the deprotonated form. For example, in , pKa values for triazolone-linked benzaldehydes ranged from 8.2–10.5 in isopropyl alcohol, influenced by substituent electronic effects . While direct pKa data for 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde are unavailable, its larger substituent likely results in a higher pKa (less acidic) than o-anisaldehyde (pKa ~10–12 in water) due to enhanced electron donation and steric protection of the aldehyde proton.

Solubility and Lipophilicity

- o-Anisaldehyde: Moderately soluble in polar solvents (e.g., ethanol) due to its small size and methoxy group.

- 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde: The ethoxyethoxy group increases lipophilicity, favoring solubility in non-polar solvents (e.g., ethyl acetate or chloroform). This property is critical in pharmaceutical or agrochemical applications where membrane permeability is prioritized.

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., 2-ethoxy-6-benzimidazolylphenol nitromethane solvate) reveal that bulky substituents induce non-planar conformations and influence packing efficiency. For instance, reports a mean C–C bond length of 0.004 Å and an R-factor of 0.064, indicating precise molecular packing despite steric challenges . The target compound’s ethoxyethoxy group may similarly disrupt crystalline order, leading to amorphous solid states or solvate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.